N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide
Description
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-4-5-12(18)15-14-13(16-19-17-14)11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIDYXHSGDUGHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NON=C1C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide typically involves the reaction of 4-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate carboxylic acid derivative, such as pentanoic acid, under acidic or basic conditions to yield the desired oxadiazole compound. The reaction conditions, including temperature, solvent, and catalysts, can vary depending on the specific synthetic route employed .
Chemical Reactions Analysis
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxadiazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide. Preliminary investigations indicate that this compound exhibits cytotoxic effects against various cancer cell lines.
A study published in the Tropical Journal of Pharmaceutical Research demonstrated that similar oxadiazole derivatives showed significant growth inhibition in cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| SNB-19 | 20.12 ± 6.20 | Doxorubicin | 0.92 ± 0.1 |
| OVCAR-8 | 10.84 ± 4.20 | ||
| NCI-H460 | 24.57 ± 1.62 |
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that oxadiazole derivatives can inhibit the growth of various bacterial and fungal strains, making them candidates for developing new antibiotics .
Pesticide Development
The structure of this compound suggests potential use as a pesticide or herbicide due to its ability to disrupt the growth of plant pathogens. Compounds in this class have been investigated for their efficacy in controlling agricultural pests and diseases .
Polymer Incorporation
In materials science, oxadiazole derivatives can be incorporated into polymers to enhance their thermal and mechanical properties. The introduction of such compounds into polymer matrices has been shown to improve stability and performance under various conditions.
Study on Anticancer Activity
A comprehensive study evaluated the anticancer effects of various oxadiazole derivatives, including this compound. The results indicated significant cytotoxicity against multiple cancer cell lines with varying degrees of effectiveness based on structural modifications .
Research on Antimicrobial Properties
Another investigation focused on the antimicrobial activity of oxadiazole derivatives revealed that compounds similar to this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide can be compared to other similar compounds, such as:
N-(4-methoxyphenyl)pentanamide: This compound has a methoxy group instead of a methyl group, which can lead to differences in chemical reactivity and biological activity.
N-(4-amino-2-methylphenyl)pentanamide: The presence of an amino group can significantly alter the compound’s properties, including its solubility and interaction with biological targets.
N-(4-ethoxy-2-methylphenyl)pentanamide:
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical and biological properties.
Biological Activity
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide is a compound belonging to the oxadiazole class, characterized by its unique structure which includes a 4-methylphenyl group and a pentanamide side chain. This compound has garnered interest in various biological applications, particularly in cancer research and antimicrobial activity. This article will explore its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C14H17N3O2 |
| Molecular Weight | 245.28 g/mol |
| IUPAC Name | This compound |
| InChI Key | PXIUTZAZWQLQFV-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may inhibit the activity of enzymes or receptors involved in critical metabolic pathways. For instance:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microorganisms by disrupting their metabolic processes.
- Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation by targeting key enzymes associated with cell cycle regulation.
Anticancer Activity
A study demonstrated that this compound exhibits significant anticancer properties. It was tested against several cancer cell lines, showing a dose-dependent inhibition of cell growth. The IC50 values for various cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 18 |
These results indicate that the compound has a promising therapeutic potential against multiple cancer types .
Antimicrobial Activity
In another study focused on antimicrobial properties, this compound was evaluated against common bacterial strains. The results highlighted its effectiveness in inhibiting bacterial growth:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
The compound demonstrated lower MIC values compared to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
Case Studies
One notable case study involved the synthesis and evaluation of this compound derivatives. Researchers modified the side chains and assessed their biological activities. The findings revealed that certain derivatives exhibited enhanced potency against both cancer cells and bacteria compared to the parent compound. This underscores the importance of structural modifications in optimizing biological activity .
Q & A
Q. What are the key considerations for optimizing the synthesis of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide to achieve high yield and purity?
Methodological Answer: Synthesis optimization requires precise control of reaction parameters. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or transition metal catalysts to accelerate cyclization of the oxadiazole ring .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% compared to conventional heating .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures removal of by-products like unreacted 4-methylphenyl precursors .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the oxadiazole ring (δ 8.1–8.3 ppm for aromatic protons) and the pentanamide chain (δ 1.2–2.4 ppm for aliphatic protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 315.15 [M+H]⁺) and detects fragmentation patterns specific to the oxadiazole moiety .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and identify impurities like hydrolyzed amide derivatives .
Q. How does the oxadiazole ring in this compound influence its initial biological activity profiles?
Methodological Answer: The oxadiazole ring contributes to:
- Hydrogen-bonding interactions : The N–O groups act as hydrogen bond acceptors, enhancing binding to enzyme active sites (e.g., kinase targets) .
- Electron-withdrawing effects : Stabilizes the molecule in oxidative environments, improving metabolic stability in vitro (t½ > 6 hours in liver microsomes) .
- Bioisosteric replacement : Mimics carboxylic acid groups in prodrug designs, as seen in analogs with IC₅₀ values < 10 µM against cancer cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Methodological Answer: Contradictions often arise from structural analogs or assay variability. Strategies include:
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., replacing 4-methylphenyl with 4-methoxyphenyl reduces cytotoxicity by 30% ).
- Standardized assays : Use identical cell lines (e.g., HEK-293 for receptor binding) and controls (e.g., IC₅₀ normalization to reference inhibitors) .
- Meta-analysis : Pool data from multiple studies using tools like Combenefit to identify trends in dose-response curves .
Q. What computational strategies are employed to predict the binding affinities of this compound with target enzymes?
Methodological Answer:
- Molecular docking : AutoDock Vina or Glide simulates binding poses in enzyme pockets (e.g., COX-2), with scoring functions (ΔG < −8 kcal/mol indicating strong binding) .
- Molecular dynamics (MD) simulations : GROMACS analyzes stability of ligand-protein complexes over 100-ns trajectories, focusing on RMSD (<2 Å) and binding free energy (MM/PBSA) .
- Pharmacophore modeling : Identifies critical features (e.g., oxadiazole as a hydrogen bond acceptor) using Schrödinger’s Phase .
Q. How do reaction conditions impact the regioselectivity of functional group modifications in this compound derivatives?
Methodological Answer: Regioselectivity is controlled by:
- Electrophilic substitution : Nitration at the 4-methylphenyl group requires HNO₃/H₂SO₄ at 0°C to avoid oxadiazole ring degradation .
- Nucleophilic acyl substitution : Amide group modifications (e.g., hydrolysis to carboxylic acid) are pH-dependent, with optimal yields at pH 10–12 .
- Microwave irradiation : Enhances selectivity for C-3 position functionalization over C-5 in the oxadiazole ring (yield ratio 3:1 vs. 1:1 under thermal conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
